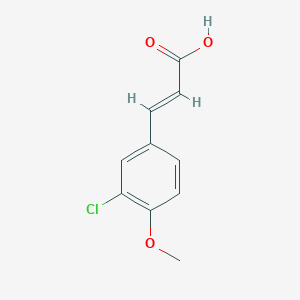

3-Chloro-4-methoxycinnamic acid

Description

Structure

3D Structure

Properties

CAS No. |

58236-76-3 |

|---|---|

Molecular Formula |

C15H16O2 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

1-(4-phenylphenoxy)propan-2-ol |

InChI |

InChI=1S/C15H16O2/c1-12(16)11-17-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12,16H,11H2,1H3 |

InChI Key |

UWKGWHKJDNLDBJ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)Cl |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)Cl |

Canonical SMILES |

CC(COC1=CC=C(C=C1)C2=CC=CC=C2)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity

Established Synthetic Pathways for 3-Chloro-4-methoxycinnamic Acid

One of the primary documented routes to the formation of this compound is not through direct synthesis but as a transformation product of widely used commercial chemicals.

This compound has been identified as a degradation product of 2-ethylhexyl 4-methoxycinnamate (EHMC), a common UV filter used in sunscreens. arxiv.orgresearchgate.net Studies investigating the photodegradation of EHMC in the presence of chlorine and reactive oxygen species have confirmed the formation of chlorinated derivatives, including this compound. arxiv.orgresearchgate.net This process is particularly relevant in environments such as chlorinated swimming pools where sunscreen components can react with disinfectants under UV irradiation.

The transformation of EHMC in chlorinated water can lead to a variety of by-products. researchgate.net Research has shown that both EHMC and its primary hydrolysate, 4-methoxycinnamic acid (MCA), react with hypochlorous acid (HOCl) to form chlorinated compounds. nih.gov Gas chromatography-mass spectrometry (GC-MS) has been utilized to detect and identify these reaction products, which include mono- and dichloro-substituted compounds resulting from chlorine addition to the benzene (B151609) ring. researchgate.netresearchgate.net

| Parent Compound | Reaction Conditions | Identified Chlorinated Products | Reference |

|---|---|---|---|

| 2-ethylhexyl 4-methoxycinnamate (EHMC) | H₂O₂/HCl/UV | This compound (3-Cl-4-MCA) | researchgate.net |

| 2-ethylhexyl 4-methoxycinnamate (EHMC) | H₂O₂/HCl/UV | 3,5-dichloro-4-methoxycinnamic acid (3,5-diCl-4-MCA) | researchgate.net |

| 2-ethylhexyl 4-methoxycinnamate (EHMC) | HOCl | 3-chloro-4-methoxybenzaldehyde (B1194993) | nih.gov |

| 4-methoxycinnamic acid (MCA) | HOCl | 1,3-dichloro-2-methoxybenzene | nih.gov |

The mechanism for the formation of this compound from EHMC degradation is primarily photochemical and radical in nature. researchgate.net The process is significantly slower without UV irradiation. researchgate.net Theoretical studies using density functional theory (DFT) have been employed to understand the local reactivity and nature of this degradation. nih.gov

The reaction is initiated by an electrophilic attack of chlorine species, such as hypochlorous acid (HOCl), on the EHMC or MCA molecule. nih.gov Fukui function values, which indicate the reactivity of different sites on a molecule, show that the C=C double bond of the cinnamic acid structure is highly favorable for electrophilic attack, even more so than chlorination of the phenyl ring. nih.gov This suggests that electrophilic addition of HOCl to the double bond is likely the initial step in the degradation pathway. nih.gov Subsequent reactions, driven by the presence of UV light and reactive oxygen species, lead to cleavage and substitution, ultimately forming products like this compound. researchgate.net The stability and formation of specific chloro-organic isomers are influenced by thermodynamic favorability and molecular hardness. arxiv.orgresearchgate.net

Synthesis of Derivatives and Related Compounds Utilizing Cinnamic Acid Scaffolds

The cinnamic acid framework, including this compound, serves as a versatile scaffold for synthesizing a wide range of organic molecules.

The functional groups of this compound—the carboxylic acid, the alkene, and the substituted aromatic ring—make it a valuable intermediate for creating more complex molecules. While research on this specific compound is focused, the reactivity of the closely related 3-Chloro-4-methoxybenzoic acid highlights its utility as a key building block for Active Pharmaceutical Ingredients (APIs). nbinno.com The specific arrangement of substituents on the benzene ring is often crucial for the biological activity of the final drug molecule. nbinno.com Similarly, the cinnamic acid scaffold can be used in the synthesis of advanced materials, dyes, and agrochemicals, where its structure allows for the creation of molecules with tailored electronic, optical, or biological properties. nbinno.com

The carboxylic acid group of the cinnamic acid scaffold is readily derivatized through standard organic reactions. These transformations allow for the linkage of the cinnamic acid moiety to other molecular fragments.

Esterification: The reaction of the carboxylic acid with an alcohol, typically under acidic conditions, yields the corresponding ester. This is a common strategy to modify the solubility and pharmacokinetic properties of a molecule.

Amidation: The carboxylic acid can be converted to an amide by reacting with an amine. This often involves activating the carboxylic acid first (e.g., by converting it to an acid chloride) to facilitate the reaction. Amide coupling is a fundamental reaction in the synthesis of peptides and many pharmaceutical compounds. nbinno.com

These derivatization methods expand the utility of the this compound scaffold, enabling its incorporation into a diverse array of larger, more complex structures.

Cinnamic acid derivatives are utilized in the synthesis of Schiff bases (imines), which are compounds containing a carbon-nitrogen double bond. These are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. To create a Schiff base from a cinnamic acid, the carboxylic acid is often converted into a more reactive intermediate, such as a carbohydrazide.

Chemical Transformations and Reactivity Studies

The reactivity of this compound is primarily characterized by the transformations of its three key functional groups: the carboxylic acid, the alkene (C=C double bond), and the substituted benzene ring. This section focuses on the chemical transformations involving the cleavage of the carbon-carbon double bond and reactions with halogenating agents.

The carbon-carbon double bond in the acrylic acid side chain of this compound is susceptible to oxidative cleavage by strong oxidizing agents. This reaction breaks the molecule into two smaller fragments, typically an aldehyde or carboxylic acid derived from the aromatic portion and a simple carboxylic acid from the other part of the double bond. Common reagents for this transformation include ozone (O₃) and potassium permanganate (B83412) (KMnO₄).

Ozonolysis:

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. The reaction of ozone with an alkene proceeds through the formation of a primary ozonide (molozonide), which then rearranges to a more stable ozonide. Subsequent work-up of the ozonide determines the final products. Reductive work-up (e.g., with dimethyl sulfide, DMS, or zinc and water) typically yields aldehydes or ketones, while oxidative work-up (e.g., with hydrogen peroxide, H₂O₂) yields carboxylic acids or ketones.

While specific studies on the ozonolysis of this compound are not prevalent, research on closely related compounds like 4-methoxycinnamic acid provides insight into the expected outcome. The ozonolysis of 4-methoxycinnamic acid in aqueous solution has been shown to yield 4-methoxybenzaldehyde (B44291) and glyoxylic acid. rsc.orgresearchgate.net Based on this, the oxidative cleavage of this compound is predicted to break the C=C double bond, yielding 3-chloro-4-methoxybenzaldehyde and glyoxylic acid.

Table 1: Predicted Ozonolysis Products of this compound

| Reactant | Reagent | Predicted Products |

|---|---|---|

| This compound | 1. O₃2. Reductive Work-up (e.g., DMS) | 3-chloro-4-methoxybenzaldehyde + Glyoxylic acid |

| This compound | 1. O₃2. Oxidative Work-up (e.g., H₂O₂) | 3-chloro-4-methoxybenzoic acid + Oxalic acid |

Potassium permanganate (KMnO₄) is another strong oxidizing agent capable of cleaving C=C double bonds. The reaction conditions (temperature, pH, and concentration) significantly influence the products. Under harsh conditions, such as hot, concentrated, and acidic or alkaline KMnO₄, the double bond is completely cleaved. wikipedia.orgyoutube.comyoutube.com The carbons of the double bond are oxidized to their highest possible oxidation state. For the terminal carbon of the double bond in the cinnamic acid structure, this results in the formation of a carboxylic acid. The other carbon atom, being part of the acrylic acid moiety, would also be oxidized.

Applying this to this compound, treatment with hot, concentrated potassium permanganate would be expected to cleave the double bond to yield 3-chloro-4-methoxybenzoic acid.

Halogenating agents can react with this compound at two primary sites: the C=C double bond and the aromatic ring. The reaction with an agent like hypochlorous acid (HOCl) typically involves the electrophilic addition to the double bond.

The reaction of HOCl with an alkene proceeds via the formation of a chloronium ion intermediate, which is then attacked by water to form a chlorohydrin. In the case of this compound, the addition of HOCl across the double bond would result in the formation of 2-chloro-3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoic acid.

While the aromatic ring is generally less reactive towards addition reactions, electrophilic aromatic substitution can occur. However, the presence of the deactivating carboxylic acid group and the existing chloro substituent makes further halogenation on the ring less favorable compared to the reaction at the electron-rich C=C double bond. Hypochlorous acid is known to react with unsaturated bonds in fatty acids to form chlorohydrins. nih.gov

Table 2: Predicted Product of Reaction with Hypochlorous Acid

| Reactant | Reagent | Predicted Major Product |

|---|---|---|

| This compound | HOCl | 2-chloro-3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoic acid |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-chloro-4-methoxybenzaldehyde |

| 3-chloro-4-methoxybenzoic acid |

| 2-chloro-3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoic acid |

| 4-methoxycinnamic acid |

| 4-methoxybenzaldehyde |

| Carbon Dioxide |

| Dimethyl sulfide |

| Glyoxylic acid |

| Hydrogen peroxide |

| Hypochlorous acid |

| Ozone |

| Oxalic acid |

| Potassium permanganate |

Advanced Spectroscopic and Analytical Characterization for Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the structural integrity of 3-Chloro-4-methoxycinnamic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique information about the molecule's atomic arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the magnetic properties of atomic nuclei.

¹H NMR: Proton NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would exhibit distinct signals for the vinyl protons of the acrylic acid moiety and the aromatic protons on the phenyl ring. The coupling constant (J value) between the two vinyl protons (H-α and H-β) is typically around 16 Hz, which confirms the trans (E) configuration of the double bond. researchgate.net Signals for the methoxy (B1213986) group protons would appear as a singlet, typically in the range of 3.8-3.9 ppm.

¹³C NMR: Carbon-13 NMR spectroscopy details the carbon framework of the molecule. The spectrum of this compound would show distinct peaks for the carboxyl carbon, the two vinylic carbons, the methoxy carbon, and the six carbons of the substituted benzene (B151609) ring. researchgate.net The chemical shifts provide evidence for the substitution pattern on the aromatic ring. For example, in related p-methoxycinnamic acid, the carboxyl carbon appears around 167.88 ppm, while the methoxy carbon is observed near 55.30 ppm when measured in DMSO-d6. rsc.org

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structure. COSY spectra would show correlations between coupled protons, for instance, between the vinyl protons and between adjacent aromatic protons. HSQC spectra correlate directly bonded proton and carbon atoms, definitively assigning each proton signal to its corresponding carbon atom in the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Technique | Predicted Chemical Shift (ppm) | Multiplicity / Notes |

|---|---|---|---|

| Carboxyl (-COOH) | ¹³C NMR | ~167-170 | Singlet |

| Vinylic C-α | ¹³C NMR | ~118-122 | Singlet |

| Vinylic C-β | ¹³C NMR | ~142-145 | Singlet |

| Aromatic C-Cl | ¹³C NMR | ~120-125 | Singlet |

| Aromatic C-OCH₃ | ¹³C NMR | ~155-160 | Singlet |

| Methoxy (-OCH₃) | ¹³C NMR | ~55-56 | Singlet |

| Vinylic H-α | ¹H NMR | ~6.4-6.6 | Doublet, J ≈ 16 Hz |

| Vinylic H-β | ¹H NMR | ~7.5-7.7 | Doublet, J ≈ 16 Hz |

| Aromatic Protons | ¹H NMR | ~6.9-7.8 | Multiplets/Doublets |

| Methoxy (-OCH₃) | ¹H NMR | ~3.8-3.9 | Singlet |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The presence of a broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid group. A sharp, strong peak around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the conjugated carboxylic acid. researchgate.net The C=C stretching of the vinyl group and the aromatic ring appear in the 1600-1640 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-O stretching of the methoxy group and the aryl ether would be visible in the 1250-1300 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. Finally, a signal corresponding to the C-Cl stretch can be expected in the 700-850 cm⁻¹ range.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid (-C=O) | C=O Stretch | 1680-1710 |

| Alkene (-C=C-) | C=C Stretch | 1600-1640 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Aryl Ether (-O-CH₃) | C-O Asymmetric Stretch | 1250-1300 |

| Aryl Ether (-O-CH₃) | C-O Symmetric Stretch | 1020-1075 |

| Aryl Halide (-Cl) | C-Cl Stretch | 700-850 |

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The extended π-system of this compound, which includes the phenyl ring, the vinyl group, and the carbonyl group, results in strong UV absorption.

The technique is also effective for monitoring the trans-cis photoisomerization of cinnamic acid derivatives. conicet.gov.arrsc.org Upon irradiation with UV light, the thermodynamically more stable trans-isomer can convert to the cis-isomer. This conversion can be observed by a change in the UV spectrum, as the two isomers have different molar absorptivities and may have slightly different absorption maxima (λmax). For related cinnamic acids, the effect of solvent on the UV absorption spectrum is generally minor. conicet.gov.ar The primary absorption maximum (λmax) for cinnamic acid derivatives is typically found in the UVA range, which is a property exploited in sunscreen applications of related compounds like 2-ethylhexyl 4-methoxycinnamate. arxiv.org

Chromatographic and Mass Spectrometric Techniques

Chromatographic techniques are essential for separating this compound from complex mixtures, such as reaction products or environmental samples. When coupled with mass spectrometry, these methods provide powerful tools for both identification and quantification.

GC-MS is a robust technique for analyzing volatile and thermally stable compounds. For the analysis of carboxylic acids like this compound, a derivatization step (e.g., methylation or silylation) is often required to increase volatility and prevent thermal degradation in the GC inlet. cerealsgrains.org

This method has been successfully used to identify this compound as a degradation product of the sunscreen agent 2-ethylhexyl 4-methoxycinnamate (EHMC). arxiv.orgd-nb.info In studies investigating the photodegradation of EHMC in the presence of chlorinating agents, this compound was identified in the reaction mixture. arxiv.org The mass spectrum obtained from GC-MS provides a molecular fingerprint. For this compound, the mass spectrum shows characteristic fragment ions that aid in its structural confirmation. arxiv.orgnih.gov

Table 3: Reported GC-MS Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Plausible Fragment Ion |

|---|---|---|

| 212 | 100 | [M]⁺ (Molecular Ion) |

| 176 | 55 | [M - HCl]⁺ or [M - C₂H₄O]⁺ |

| 132 | 38 | [M - COOH - Cl]⁺ |

| 89 | 23 | Fragment of the aromatic ring |

Data sourced from a study on EHMC degradation. arxiv.org

UHPLC-UV-MS is a highly sensitive and versatile analytical technique for the identification and quantification of compounds in complex matrices, without the need for derivatization. UHPLC provides rapid and high-resolution separation of analytes. lcms.cz The separated components are then detected by a UV detector (often a photodiode array, PDA, detector which provides a UV spectrum) and a mass spectrometer.

This technique is well-suited for analyzing cinnamic acid derivatives in various samples. researchgate.net For this compound, a reversed-phase UHPLC method would be employed, likely using a C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol (B129727) gradient. The mass spectrometer, often a high-resolution instrument like an Orbitrap or time-of-flight (TOF), provides an accurate mass measurement of the molecular ion, further confirming the elemental composition (C₁₀H₉ClO₃). lcms.cz Tandem MS (MS/MS) experiments can be performed to fragment the parent ion, yielding structural information that serves as a definitive identifier.

Advanced Analytical Method Development and Validation for Research Standards

The accurate and reliable quantification of this compound is paramount for its use as a research standard and for its detection in complex matrices, such as in environmental or metabolic studies. The development of advanced analytical methods, followed by rigorous validation, ensures that data generated are precise, accurate, and reproducible. Techniques predominantly revolve around chromatography coupled with mass spectrometry, which offer high sensitivity and selectivity.

Detailed Research Findings in Method Development

Research has led to the development of specific methods for the identification and quantification of this compound, often in the context of it being a transformation product of other compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique used for identifying this compound, particularly in studies investigating the photodegradation of the UV filter 2-ethylhexyl 4-methoxycinnamate (EHMC). arxiv.orgresearchgate.net In these experimental setups, reaction mixtures are typically prepared for analysis through a liquid-liquid extraction step, for instance, using dichloromethane, followed by concentration with a rotary evaporator. arxiv.orgresearchgate.net

The concentrated extract is then introduced into the GC-MS system. Chromatographic separation is often achieved using a capillary column like a ZB-5MS (0.25 mm × 30 m × 0.25 μm). jeeng.net The oven temperature is programmed to start at a lower temperature and gradually increase to ensure the separation of various components in the mixture before they enter the mass spectrometer for detection. researchgate.netjeeng.net Mass spectrometry analysis under electron ionization (EI) provides a characteristic fragmentation pattern, or mass spectrum, for the compound. For this compound, the primary mass-to-charge ratio (m/z) peaks have been identified, allowing for its unambiguous identification. arxiv.org

Table 1: Key Mass Spectral Data for this compound via GC-MS

| Abbreviation | Main m/z Peaks (% of Base Peak) | Source |

|---|---|---|

| 3-Cl-4-MCA | 212 (100), 176 (55), 132 (38), 89 (23) | arxiv.org |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC): Reversed-phase HPLC is a widely used method for the analysis of cinnamic acid derivatives. researchgate.net This technique is suitable for separating polar and nonpolar compounds, making it ideal for quantifying this compound in various sample types. A typical setup involves a C18 column and a mobile phase consisting of a mixture of an aqueous solution (like acidified water) and an organic solvent (like methanol or acetonitrile). researchgate.netpensoft.net

For enhanced performance, UHPLC systems coupled with high-resolution mass spectrometry (HRMS), such as an Orbitrap MS, can be employed. lcms.cz This combination offers superior resolution, faster analysis times, and very high sensitivity and mass accuracy, which is critical for confirming the elemental composition and identifying compounds in complex environmental samples. lcms.cz

UV-Vis Spectrophotometry: UV-Vis spectrophotometry can be a straightforward method for the quantitative determination of cinnamic acids. conicet.gov.ar Studies on related cinnamic acid isomers show that the UV absorption spectra are influenced by the solvent and the geometry (E/Z isomerism) of the molecule. A significant difference in the wavelength of maximum absorbance (λmax) is often observed between the E- and Z-isomers, which can be exploited for qualitative and quantitative analysis. conicet.gov.ar For instance, the maximum absorption for p-methoxycinnamic acid has been identified at 286 nm. researchgate.net

Validation for Research Standards

For an analytical method to be considered reliable for establishing research standards, it must undergo a thorough validation process. This process demonstrates that the method is suitable for its intended purpose. Based on established guidelines, such as those from the International Council for Harmonisation (ICH), key validation parameters are assessed. While specific validation reports for this compound are not widely published, the typical parameters evaluated for similar compounds using HPLC or GC-MS are well-documented. researchgate.netpensoft.netnih.gov

Table 2: Typical Validation Parameters for a Quantitative Chromatographic Method

| Validation Parameter | Description | Typical Acceptance Criteria | Source |

|---|---|---|---|

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (R²) > 0.99 | pensoft.netnih.gov |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. | Recovery between 98-102% | researchgate.net |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD). | RSD < 2% | nih.gov |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Calculated based on the signal-to-noise ratio (typically 3:1) | pensoft.netnih.gov |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Calculated based on the signal-to-noise ratio (typically 10:1) | pensoft.netnih.gov |

The development and validation of such analytical methods are crucial for ensuring the quality and consistency of research involving this compound.

Biological Activities and Molecular Mechanisms in Vitro and Non Human Systems

Antimicrobial Research (In Vitro Studies)

The antimicrobial potential of cinnamic acid derivatives has been a subject of extensive research. These studies explore the efficacy of these compounds against various microorganisms and the underlying mechanisms of their action.

Antibacterial Efficacy

While direct studies on the antibacterial efficacy of 3-Chloro-4-methoxycinnamic acid are not extensively detailed in the reviewed literature, research on closely related compounds provides valuable insights. For instance, esters derived from 4-chlorocinnamic acid have been synthesized and tested against several bacterial strains. nih.gov In one study, methyl 4-chlorocinnamate demonstrated activity against Staphylococcus aureus at the highest concentration tested. nih.gov Other research has shown that amides of cinnamic acid can be effective against both Gram-positive and Gram-negative bacteria. researchgate.net

The broader class of cinnamic acids has shown varied antibacterial potential. 4-methoxycinnamic acid, which shares a methoxy (B1213986) group with the title compound, has demonstrated potent antibacterial effects with minimum inhibitory concentration (MIC) values ranging from 50.4 to 449 µM. mdpi.compsu.edu It showed comparable inhibition against both Gram-negative and Gram-positive bacteria. mdpi.compsu.edu In contrast, some studies on cinnamic acid ester derivatives found no activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, possibly due to their resistant outer membrane structure. ikm.org.my

The mechanism of antibacterial action for some cinnamic acid derivatives has been linked to the inhibition of biofilm formation. For example, compounds like 3-hydroxy-4-methoxycinnamic acid have been shown to significantly reduce the expression of the cna gene in S. aureus, which is involved in bacterial adhesion and biofilm development. mdpi.com

Antifungal Efficacy in Model Organisms (e.g., Saccharomyces cerevisiae, Aspergillus fumigatus)

The antifungal properties of cinnamic acid derivatives have been well-documented against various fungal species. Studies involving this compound have shown its activity in yeast dilution bioassays. nih.gov In screens using cell wall integrity mutants of Saccharomyces cerevisiae, this compound was classified in a group of analogs that showed no significant antifungal activity at a concentration of 0.5 mM, unlike more potent derivatives such as 4-chloro-α-methylcinnamic acid. nih.gov

However, the closely related 4-methoxycinnamic acid (MCA) has demonstrated notable antifungal effects. nih.govmdpi.com It was identified as one of the most potent cinnamic acids against S. cerevisiae cell wall integrity mutants. nih.govmdpi.com Furthermore, MCA has been shown to exert antifungal effects against the human pathogen Aspergillus fumigatus. researchgate.netnih.gov Studies have explored its potential as a therapeutic agent for fungal keratitis caused by this organism. researchgate.netnih.gov Cinnamic acid derivatives, in general, have shown high antifungal activity against other fungi as well, including Aspergillus niger and Pleurotus ostreatus. nih.gov

The table below summarizes the antifungal activity of various cinnamic acid derivatives against different fungal models.

| Compound | Fungal Organism | Observed Effect | Reference |

| This compound | Saccharomyces cerevisiae (cell wall mutants) | No significant activity at 0.5 mM | nih.gov |

| 4-methoxycinnamic acid | Saccharomyces cerevisiae (cell wall mutants) | High antifungal activity (complete growth inhibition at 0.5 mM) | nih.govmdpi.com |

| 4-methoxycinnamic acid | Aspergillus fumigatus | Exerts antifungal effects | researchgate.netnih.gov |

| Various Cinnamic Acid Derivatives | Aspergillus niger, Pleurotus ostreatus | High antifungal activity | nih.gov |

Investigation of Antimicrobial Mechanisms of Action

The mechanisms behind the antimicrobial effects of cinnamic acid derivatives are multifaceted. For antifungal action, one proposed mechanism for potent analogs like 4-chloro-α-methylcinnamic acid involves the disruption of cell wall integrity and the weakening of the fungal antioxidant system. nih.gov Fungi with mutations in their MAPK signaling pathways, which are crucial for stress responses, show increased susceptibility. nih.gov

Specifically for 4-methoxycinnamic acid, research indicates that its antifungal mechanism against A. fumigatus involves the inhibition of fungal cell wall synthesis and altering the permeability of the cell membrane. researchgate.netnih.gov Another identified target for some cinnamic acid derivatives is the benzoate (B1203000) 4-hydroxylase (CYP53) enzyme, which is unique to fungi and involved in detoxification, making it a promising drug target. nih.govoup.com

In the context of antibacterial action, the mechanism for some derivatives appears to involve the downregulation of genes essential for biofilm formation in bacteria like S. aureus. mdpi.com

Enzymatic Activity Modulation (In Vitro Studies)

Cinnamic acid and its derivatives are known to interact with and modulate the activity of various enzymes, a property that is central to their biological effects.

Tyrosinase Inhibition by Cinnamic Acid Derivatives

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in cosmetics and medicine. Cinnamic acid and its derivatives have been extensively studied as tyrosinase inhibitors. nih.govingentaconnect.com The structure of the cinnamic acid derivative, particularly the substituents on the phenyl ring, plays a crucial role in its inhibitory activity. nih.govingentaconnect.com

Methoxy substitutions on the cinnamic acid structure have been shown to enhance tyrosinase inhibition. nih.gov Studies have demonstrated that 2-, 3-, and 4-methoxycinnamic acid act as tyrosinase inhibitors. mdpi.com Specifically, 4-methoxycinnamic acid strongly inhibits the diphenolase activity of mushroom tyrosinase in a reversible, noncompetitive manner. researchgate.net The IC50 value, which represents the concentration required for 50% inhibition, for 4-methoxycinnamic acid has been estimated at 0.42 mM. researchgate.net This inhibitory action is attributed to a specific interaction of the carboxyl group with the di-copper center of the enzyme. tandfonline.com

The table below presents the tyrosinase inhibitory data for several cinnamic acid derivatives.

| Compound | Inhibition Type | IC50 Value | Reference |

| 4-methoxycinnamic acid | Noncompetitive | 0.42 mM | researchgate.net |

| Cinnamic acid | Noncompetitive | 2.10 mM | researchgate.net |

| 4-hydroxycinnamic acid | Competitive | 0.50 mM | researchgate.net |

| 4-hydroxy-3-methoxycinnamic acid | Noncompetitive | 0.33 mM | nih.govresearchgate.net |

Modulation of Other Relevant Enzymes (e.g., COX-2 for related derivatives)

Cyclooxygenase-2 (COX-2) is an enzyme that is primarily induced during inflammation and is a key target for anti-inflammatory drugs. acs.org Several studies have investigated the potential of cinnamic acid derivatives to selectively inhibit COX-2. doi.orgnih.gov

Research has shown that phenolic hydroxyl groups are essential for both COX-1 and COX-2 inhibition by cinnamic acid derivatives. doi.org Furthermore, the presence of bulky, hydrophobic groups on the phenyl ring can contribute to selective COX-2 inhibition. doi.org A molecular docking study identified p-methoxycinnamic acid as a preferential COX-2 inhibitor. researchgate.net In another study, a dimer of ferulic acid (4-hydroxy-3-methoxycinnamic acid) markedly inhibited LPS-induced COX-2 gene expression at a concentration of 10 µM, suggesting potent anti-inflammatory activity. nih.gov Iso-ferulic acid (3-hydroxy-4-methoxycinnamic acid) also showed COX-2 inhibition, but at a higher concentration of 100 µM. nih.gov These findings highlight that structural modifications to the cinnamic acid scaffold can lead to effective and selective modulation of important inflammatory enzymes. acs.org

Interactions within Biological Systems (Non-Human Models)

Impact on Cellular Processes in Model Organisms (e.g., mitochondrial respiration in C. elegans)

Investigations into the biological effects of derivatives of this compound have utilized the nematode Caenorhabditis elegans as a model organism to study impacts on fundamental cellular processes like mitochondrial respiration. In one study, the effects of novel polyketides derived from 3-(3′-chloro-4′-methoxy)phenylpropanoyl-CoA and methylmalonyl-CoA were assessed. acs.orgacs.org While these compounds exhibited toxic effects and resulted in a shortened lifespan for the worms, they did not significantly alter mitochondrial respiration. acs.orgacs.org Specifically, there were no significant changes observed in the basal respiration, maximal respiration, or spare respiratory capacity of the C. elegans exposed to these polyketides. acs.orgacs.org This suggests that the toxicity of these particular derivatives is likely mediated through pathways other than direct interference with mitochondrial respiration. acs.orgacs.org

Mitochondrial bioenergetics are crucial for development and stress responses, and any alterations can lead to significant consequences, from arrested development to death. nih.gov The study of oxygen consumption rates in C. elegans is a key method for assessing mitochondrial function. nih.gov

Roles in Plant Growth, Development, and Defense Mechanisms

Cinnamic acid and its derivatives are integral to the phenylpropanoid pathway in plants, a metabolic route that produces a wide array of phenolic compounds essential for various aspects of plant life. researchgate.net These compounds, including lignins, flavonoids, coumarins, and anthocyanins, play critical roles as structural components, in defense against pathogens and herbivores, and as signaling molecules. researchgate.net

The conversion of trans-cinnamic acid to p-coumaric acid is a key step in this pathway, catalyzed by the enzyme cinnamate (B1238496) 4-hydroxylase (C4H). researchgate.net This channels metabolites towards the synthesis of these diverse and vital compounds. researchgate.net Hydroxycinnamic acid amides (HCAAs), another class of derivatives, are also important in plant growth, development, and responses to both biotic and abiotic stress. researchgate.net

Research into the practical applications of these compounds has shown that cinnamic acid esters and their derivatives possess potential as antifungal agents for plant protection. plos.org Their inhibitory activity against various plant pathogenic fungi has been demonstrated, with the structure of the compound significantly influencing its efficacy. plos.org Furthermore, studies on the parasitic weed Cuscuta campestris have shown that derivatives of trans-cinnamic acid, including trans-3-chlorocinnamic acid, can enhance the inhibition of seedling growth, highlighting their potential as natural herbicides. nih.gov

Chemosensitizing Capabilities in Fungal Systems

Derivatives of cinnamic acid have demonstrated notable antifungal properties and the ability to enhance the efficacy of existing antifungal drugs. A related compound, 4-Methoxycinnamic acid (MCA), has been shown to exert antifungal effects by inhibiting the synthesis of the fungal cell wall and altering the permeability of the fungal cell membrane. nih.gov

In studies involving Aspergillus fumigatus, a common fungal pathogen, MCA exhibited a synergistic effect when combined with the antifungal drug natamycin. nih.gov This chemosensitizing capability suggests that such compounds could be developed as adjunct therapies to improve the effectiveness of current antifungal treatments, potentially allowing for lower dosages and reducing the risk of drug resistance. nih.gov The mechanism of action involves disrupting the structural integrity of the fungus, making it more susceptible to the primary antifungal agent. nih.gov

Research into Hepatoprotective Mechanisms (non-human models of related derivatives)

Studies on derivatives of cinnamic acid have explored their potential to protect the liver from damage. Research on caffeic acid (3,4-dihydroxycinnamic acid) and its analogues in a rat model of carbon tetrachloride-induced liver injury has provided insights into the structure-activity relationship for hepatoprotection. nih.gov

In this research, it was found that the presence of hydroxyl groups on the phenyl ring is important for the hepatoprotective properties. nih.gov The 4-hydroxy analogue of caffeic acid, in particular, showed a significant ability to ameliorate liver damage, even more so than caffeic acid itself. nih.gov Conversely, the non-hydroxylated cinnamic acid offered only modest protection. nih.gov Interestingly, the double bond in the acrylic acid side chain did not appear to be essential for these liver-protective effects. nih.gov These findings suggest that specific substitutions on the cinnamic acid backbone are key determinants of its potential hepatoprotective activity.

Studies on Antitumor Activity (non-human models of related derivatives)

A growing body of research has focused on the anticancer potential of cinnamic acid derivatives. researchgate.net Various synthetic analogues have been developed and tested against a range of human cancer cell lines, revealing promising cytotoxic activities. For instance, certain monomethoxylated cinnamic acid esters have demonstrated antiproliferative and antimetastatic effects on human lung adenocarcinoma cells. nih.gov

Other studies have synthesized novel derivatives, such as 4-methyl-(3'S,4'S)-cis-khellactone derivatives, which have shown inhibitory activity against human liver carcinoma, human gastric carcinoma, and human colon carcinoma cell lines. mdpi.com Similarly, amide derivatives of p-coumaric and caffeic acids have been synthesized and evaluated for their anticancer activity against murine leukemia cells, with some compounds showing remarkable potency. japsonline.com The mechanism of action for some of these derivatives is believed to involve the induction of apoptosis. For example, (E)-4-[3′-(1-adamentyl)-4′hydroxyphenyl]-3-chloro cinnamic acid was found to inhibit the growth of a leukemic cell line, likely by inducing apoptosis. researchgate.net

Structure Activity Relationship Sar and Computational Chemistry

Elucidating Structure-Activity Relationships

The biological profile of 3-Chloro-4-methoxycinnamic acid is intricately linked to the nature and position of its substituents on the phenyl ring and the geometry of the acrylic acid side chain.

The substituents on the cinnamic acid scaffold, particularly the halogen and methoxy (B1213986) groups, are critical determinants of its biological effects.

Halogen Groups: The presence of a chlorine atom at the 3-position of the phenyl ring significantly influences the electronic properties and lipophilicity of the molecule. Halogenated cinnamic acid derivatives have been noted for their potential CNS depressant activities. In a broader context, the introduction of halogen substituents can modulate the potency of various biological activities. For instance, in a series of N-substituted cinnamamide (B152044) derivatives, a chloro-substituent was found to influence anti-melanogenic activity.

Methoxy Groups: The methoxy group at the 4-position is a key feature, often associated with a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.net Studies on various methoxy derivatives of cinnamic acid have shown that these groups can enhance the penetration of the intestinal wall, a desirable pharmacokinetic property. nih.gov Specifically, the p-methoxy group in cinnamic acid analogues has been identified as a vital functional group for insulin-releasing activity. rsisinternational.org In the context of antifungal activity, 4-methoxycinnamic acid has demonstrated high potency against certain fungal strains. mdpi.com The combination of a 3-chloro and 4-methoxy substitution pattern is a common strategy in medicinal chemistry to fine-tune the biological activity of a lead compound.

Alkyl Chains: While specific studies on the impact of alkyl chains directly on this compound are limited, research on related cinnamic acid derivatives provides valuable insights. The introduction of alkyl chains, particularly at the ester or amide functionalities, can significantly alter the lipophilicity and, consequently, the absorption and distribution of the compound. For example, in a series of cinnamic acid derivatives, the presence of an isopropyl group was suggested to be important for antibacterial activity.

| Substituent | Position | General Impact on Biological Activity of Cinnamic Acid Derivatives |

| Chlorine | 3 | Modulates electronic properties and lipophilicity; potential for CNS depressant activity. |

| Methoxy | 4 | Associated with antioxidant, anti-inflammatory, neuroprotective, and antifungal activities; can improve pharmacokinetic properties. nih.govresearchgate.netmdpi.com |

| Alkyl Chains | Varies | Can increase lipophilicity, potentially affecting absorption, distribution, and specific biological activities like antibacterial effects. |

The geometry of the double bond in the acrylic acid side chain of cinnamic acids, leading to E (trans) and Z (cis) isomers, can have a profound impact on their biological activity. While the E-isomer is typically the more stable and common form, the Z-isomer can exhibit distinct biological properties. ontosight.ai For instance, Z-cinnamic acid has been shown to possess cell elongation-promoting activities and inhibit gravitropic responses in plants. ontosight.ai

A study investigating the UV absorption properties of various cinnamic acid derivatives, including (E)-3-chloro-4-methoxycinnamic acid, highlighted the significant spectral differences between E and Z isomers. ontosight.ai The wavelength of maximum absorption for the Z-form is generally dramatically blue-shifted compared to the E-form, which is attributed to the non-planar, distorted structure of the Z-isomer versus the almost completely flat structure of the E-isomer. ontosight.ai These structural and electronic differences between the isomers can lead to differential binding affinities for biological targets and, consequently, variations in their pharmacological effects.

| Isomer | General Structural Feature | Potential Implication for Biological Activity |

| E (trans) | More stable, nearly planar structure. ontosight.ai | Typically the more studied isomer; its planarity may facilitate intercalation with DNA or binding to flat receptor surfaces. |

| Z (cis) | Less stable, non-planar (distorted) structure. ontosight.ai | May exhibit unique biological activities due to its different three-dimensional shape, potentially fitting into different binding pockets. ontosight.ai |

Advanced Computational Chemistry Applications

Computational chemistry provides powerful tools to predict and rationalize the properties and interactions of molecules like this compound, thereby guiding further experimental research.

Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to calculate various molecular properties that are crucial for understanding the behavior of this compound.

UV Absorption: Theoretical calculations can predict the UV-visible absorption spectra of molecules. For cinnamic acid derivatives, time-dependent DFT (TD-DFT) has been successfully used to simulate their UV spectra. ontosight.ai These calculations help to understand the electronic transitions responsible for UV absorption, which is relevant for applications such as sunscreens. ontosight.ai

Reactivity Indices: Conceptual DFT provides a framework to calculate reactivity indices such as electronegativity, chemical hardness, and the Fukui function. These indices help in predicting the reactive sites of a molecule and its susceptibility to nucleophilic or electrophilic attack. For instance, the Fukui function has been used to evaluate the susceptibility of individual atoms in cinnamic acid derivatives to radical attack, which is pertinent to understanding their degradation pathways and antioxidant mechanisms. nih.gov

| Computed Property | Relevance to this compound |

| UV Absorption Spectra | Prediction of photoprotective potential and understanding electronic structure. ontosight.ai |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Electronegativity | Describes the tendency to attract electrons. |

| Chemical Hardness | Measures resistance to change in electron distribution. |

| Fukui Function | Identifies the most reactive sites within the molecule for different types of reactions. nih.gov |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is invaluable for understanding the molecular basis of a drug's action and for virtual screening of potential drug candidates.

While specific docking studies for this compound are not extensively reported, research on structurally similar compounds provides a strong basis for its potential interactions. For example, a molecular docking and molecular dynamics simulation study of 3-hydroxy-4-methoxycinnamic acid revealed stable binding to the core target PPARG, with a significant binding free energy. nih.gov Docking studies on other cinnamic acid derivatives have identified potential binding modes and key interactions with various enzymes, such as cyclooxygenase (COX). These simulations typically highlight the importance of hydrogen bonds with the carboxylic acid group and hydrophobic interactions with the phenyl ring for stable binding.

| Computational Technique | Application to this compound |

| Molecular Docking | Prediction of binding affinity and orientation within the active site of a biological target (e.g., enzymes, receptors). |

| Virtual Screening | High-throughput docking of libraries of compounds to identify potential hits with desired biological activity. |

| Binding Mode Analysis | Identification of key amino acid residues and types of interactions (hydrogen bonds, hydrophobic, etc.) responsible for binding. |

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

| QSAR Component | Description |

| Molecular Descriptors | Numerical values that characterize the chemical structure (e.g., logP, molar refractivity, electronic parameters). |

| Statistical Model | Mathematical equation that correlates the descriptors with the biological activity (e.g., multiple linear regression, partial least squares). |

| Model Validation | Process to assess the predictive power of the QSAR model using internal and external test sets of compounds. |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a critical tool for elucidating the intricate reaction mechanisms involving cinnamic acid derivatives. These theoretical approaches provide profound insights into reaction pathways, the energetics of transition states, and molecular reactivity, aspects that can be challenging to ascertain solely through experimental means. For derivatives like this compound, computational studies have been instrumental in understanding mechanisms such as degradation, chlorination, and halodecarboxylation.

Insights from DFT on Degradation and Chlorination

Research into the environmental fate of common sunscreen agents, such as 2-ethylhexyl-4-methoxycinnamate (EHMC), has shown that this compound can be formed as a degradation product. researchgate.net The precursor, 4-methoxycinnamic acid (MCA), is susceptible to chlorination in the presence of reagents like sodium hypochlorite (B82951) (NaOCl). nih.gov

Further studies combining experimental results with DFT and Møller–Plesset perturbation theory (MP2) calculations confirmed that the reactions leading to the formation of chloro-organic compounds, including this compound, are thermodynamically favorable. researchgate.net These computational models utilized reactivity indices to provide a more detailed explanation for the formation of specific chlorinated isomers. researchgate.net

Modeling Halodecarboxylation Reactions

Computational methods have also been applied to model other reaction types involving substituted cinnamic acids. For instance, the mechanism of the Hunsdiecker reaction, which involves the halodecarboxylation of carboxylic acids, has been investigated using DFT. scielo.br In a study on the reaction between substituted cinnamic acids and trichloroisocyanuric acid, DFT calculations were employed to map out the reaction mechanism. scielo.br

The computational results demonstrated that the rate-determining step of this transformation is the electrophilic addition of a chlorine atom to the C=C double bond of the cinnamic acid. scielo.br Furthermore, Intrinsic Reaction Coordinate (IRC) analysis was used to confirm that the calculated transition state structure correctly connects the initial reactant complex (a π-complex) to the final decarboxylated products. scielo.br While this study did not specifically use this compound as a substrate, the findings for other substituted cinnamic acids establish a robust computational model for predicting how the electronic properties conferred by the chloro and methoxy groups would influence the reaction kinetics and mechanism.

The following table summarizes the application of computational methods in elucidating reaction mechanisms relevant to this compound.

| Reaction Type | Computational Method | Key Mechanistic Finding | Reference |

|---|---|---|---|

| Degradation / Chlorination | DFT (Local Reactivity Analysis, Fukui Functions) | The initial step is the electrophilic attack on the C=C double bond of the precursor molecule. nih.gov | nih.gov |

| Photodegradation | DFT / MP2 | The reaction is thermodynamically favorable; reactivity indices help explain the formation of specific products. researchgate.net | researchgate.net |

| Halodecarboxylation (Hunsdiecker Reaction) | DFT / IRC Analysis | The rate-determining step is the electrophilic addition of a halogen to the C=C double bond. scielo.br | scielo.br |

Biosynthesis and Natural Occurrence in Research Contexts

Shikimic Acid Pathway and Phenylpropanoid Biosynthesis

The biosynthesis of cinnamic acid and its derivatives is fundamentally rooted in the shikimate and phenylpropanoid pathways, which are central to the metabolism of plants, microorganisms, and fungi, but absent in animals. hebmu.edu.cnatamanchemicals.com The shikimate pathway is the primary route for the production of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. hebmu.edu.cn For animals, these are essential amino acids that must be obtained through their diet. hebmu.edu.cn

The pathway begins with the precursors phosphoenolpyruvate (B93156) (from glycolysis) and D-erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) cycle) and proceeds through a series of intermediates, with shikimic acid being a key molecule. hebmu.edu.cn Phenylalanine and tyrosine, products of this pathway, serve as the foundational C6C3 phenylpropane units for a vast array of natural products. hebmu.edu.cntaylorandfrancis.com

The phenylpropanoid pathway commences when the enzyme phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. atamanchemicals.comtaylorandfrancis.comrsc.org This step represents a critical juncture, diverting primary metabolism towards the synthesis of a multitude of secondary metabolites. atamanchemicals.com Cinnamic acid itself is the central intermediate from which a wide variety of other compounds are derived through subsequent modifications, such as hydroxylation and methoxylation of the aromatic ring. taylorandfrancis.com Key enzymes like cinnamic acid 4-hydroxylase (CA4H) and 4-hydroxycinnamate-CoA ligase (4CL) further modify cinnamic acid into activated forms like p-coumaroyl-CoA, which then enters various biosynthetic branches leading to flavonoids, lignans, stilbenes, coumarins, and other phenolic compounds. atamanchemicals.comrsc.org While 3-Chloro-4-methoxycinnamic acid itself is a synthetic compound, its core structure is derived from this fundamental natural pathway. ontosight.ai

Occurrence of Related Cinnamic Acid Derivatives in Plant Species and Other Natural Products

Cinnamic acid and its hydroxylated or methoxylated derivatives are widespread in the plant kingdom. atamanchemicals.commdpi.com They exist in free form or, more commonly, as conjugates linked via ester or glycosidic bonds. mdpi.com These compounds are integral components of plant structure and defense. For instance, p-coumarate units are specifically used in the formation of lignin, a complex polymer that provides structural integrity to plant cell walls, particularly in hardwoods and grasses. mdpi.com

Common naturally occurring derivatives include:

p-Coumaric acid (4-hydroxycinnamic acid) : A ubiquitous plant monophenol formed by the hydroxylation of cinnamic acid. mdpi.comresearchgate.net It is a precursor to many other phenylpropanoids. researchgate.net

Caffeic acid (3,4-dihydroxycinnamic acid) : Another common derivative found in many plant species. mdpi.comresearchgate.net

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) : Found in a variety of plants including green vegetables, cereals, fruits, and coffee. researchgate.net

Sinapic acid : A derivative synthesized from cinnamic acid. taylorandfrancis.com

These compounds are not limited to plants. Cinnamic acids and their esters are also found in products derived from bees, such as honey and propolis, which are made from the nectar of flowers. mdpi.com Additionally, they have been identified in vegetable oils. mdpi.com The isolation of cinnamic acid derivatives, such as N-trans-caffeoyltyramine and N-trans-feruloyltyramine, has been reported from the bulbs of Allium species, highlighting their presence in edible plants. mui.ac.ir

Investigating Endogenous Roles in Non-Human Organisms

In plants, cinnamic acid derivatives are crucial secondary metabolites involved in growth, development, reproduction, and defense against pathogens and environmental stress. atamanchemicals.commdpi.com Research has explored the use of novel synthetic cinnamic acid derivatives to enhance plant defense responses against viral and bacterial diseases. nih.gov

While this compound is not a natural endogenous compound, research has investigated its effects and the effects of related structures in various non-human organisms. These studies provide insight into the potential biological interactions of this chemical class.

Antifungal Activity : In a study on the fungus Saccharomyces cerevisiae, 4-methoxycinnamic acid was one of several derivatives showing high antifungal activity against cell wall integrity mutants. nih.gov This suggests that such compounds can interfere with fundamental cellular processes in fungi. nih.gov

Toxicity in C. elegans : A study involving combinatorial biosynthesis to create novel polyketides tested their effects on the lifespan of the nematode Caenorhabditis elegans. The products derived from the precursor 3-(3′-chloro-4′-methoxy)phenylpropanoyl-CoA, a reduced form of this compound, were found to have toxic effects, leading to a shorter lifespan in the worms. acs.org

Metabolic Interactions in Rodents : Research on the effects of various chemicals on endocrine function has been conducted in rats. For example, octyl-methoxycinnamate (OMC), an ester of a related methoxycinnamic acid, was shown to increase uterine weight in immature rats, indicating potential endocrine-disrupting activity. openbiotechnologyjournal.com In a separate study, 3-hydroxy-4-methoxycinnamic acid was identified as a key active component in a traditional decoction used to treat hepatic fibrosis in a mouse model, where it was shown to bind stably to the core target PPARG. nih.gov

These investigations, though not examining a natural endogenous role, demonstrate that introducing this compound or its close analogs into biological systems can elicit significant, and sometimes adverse, responses in non-human organisms.

Future Directions and Emerging Research Avenues

Development of Novel Chemical Entities Based on the 3-Chloro-4-methoxycinnamic Acid Scaffold

The this compound framework serves as a promising starting point for the synthesis of new chemical entities. A significant area of emerging research is its use as a precursor in combinatorial biosynthesis to generate novel polyketides. acs.orgacs.org In this approach, precursor-directed biosynthesis utilizes promiscuous enzymes, such as chalcone (B49325) synthase (CHS), which can accept a variety of starter substrates, including this compound. acs.org

By feeding this compound and various extender substrates (like malonic acid derivatives) to engineered microorganisms expressing these enzymes, a library of new polyketide compounds can be created. acs.org This method holds potential for producing compounds with unique chalcone, stilbene, and lactone scaffolds that have not been previously explored. acs.org For example, research has demonstrated that combining 3-chlorocinnamyl-CoA (derived from 3-chlorocinnamic acid) with malonyl-CoA can lead to the formation of novel polyketides. acs.orgacs.org While a related combination—3-(3′-chloro-4′-methoxy)phenylpropanoyl-CoA with methylmalonyl-CoA—was shown to produce toxic effects in C. elegans, this highlights the potential for generating biologically active, albeit not always beneficial, compounds from this scaffold. acs.orgacs.org

Future work in this area will likely focus on:

Expanding the range of extender substrates used in combination with the this compound scaffold.

Characterizing the chemical structures and properties of the newly synthesized polyketides using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). acs.org

Optimizing the biosynthetic pathways in engineered organisms to improve the yield and diversity of the resulting chemical library.

| Precursor Combination | Resulting Compound Type | Biological Observation in C. elegans | Reference |

| 3-(3′-chloro-4′-methoxy)phenylpropanoyl-CoA + methylmalonyl-CoA | Novel Polyketide | Toxic effects, shorter lifespan | acs.orgacs.org |

| 3-chlorocinnamyl-CoA + malonyl-CoA | Novel Polyketide | Toxic effects, shorter lifespan | acs.orgacs.org |

Exploration of New Biological Targets and Pathways

While research into the specific biological targets of this compound is still developing, related cinnamic acid analogs provide a roadmap for future investigations. Cinnamic acid derivatives have shown potential as antifungal agents, suggesting that this compound and its derivatives could also target fungal pathways. nih.gov For instance, certain cinnamic acid analogs have been shown to overcome fungal tolerance to commercial fungicides by acting as chemosensitizing agents. nih.gov One proposed mechanism is the disruption of cellular redox homeostasis, as phenolic agents can act as redox cyclers, or interference with cell wall integrity. nih.gov

The toxic effects observed in C. elegans from polyketides derived from a closely related precursor, 3-(3′-chloro-4′-methoxy)phenylpropanoic acid, indicate that these novel compounds interact with specific biological pathways. acs.orgacs.org Interestingly, this toxicity did not appear to affect mitochondrial respiration, suggesting that other cellular mechanisms are impacted. acs.orgacs.org

Future research should aim to:

Screen this compound and its derivatives against a panel of fungal pathogens to identify potential antifungal activity.

Investigate the mechanism of action for any observed biological effects, including potential interactions with antioxidant MAPK signaling systems or cell wall biosynthesis pathways. nih.gov

Utilize model organisms like C. elegans to elucidate the specific cellular targets affected by novel compounds derived from the this compound scaffold.

Integration of Advanced Computational and Experimental Methodologies

The study of this compound and its derivatives is greatly enhanced by the integration of advanced analytical and theoretical techniques. Combined experimental and computational approaches have proven effective in understanding the properties and reactions of similar compounds. conicet.gov.ararxiv.org

Experimental Methodologies:

Chromatography and Mass Spectrometry (GC-MS/LC-MS): These are essential tools for identifying and quantifying this compound and its transformation products in various matrices. arxiv.orgnih.govresearchgate.net Techniques like ultra-high performance liquid chromatography (UHPLC) combined with a quadrupole time-of-flight (TOF) mass spectrometer offer high accuracy for detecting compounds in complex environmental samples. nih.gov

Spectrophotometry: UV-absorption spectroscopy is used to monitor the concentration of cinnamic acids in solution and study their photodegradation kinetics. conicet.gov.ararxiv.org

Computational Methodologies:

Quantum Mechanical Computations: High-level quantum mechanical calculations, such as Density Functional Theory (DFT), are used to investigate molecular structure, stability, and reactivity. conicet.gov.ararxiv.orgresearchgate.net These calculations can predict thermodynamic properties (enthalpy, Gibbs free energy) of reactions, such as chlorination, providing insight into which products are most likely to form. arxiv.orgresearchgate.net

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR): These models use molecular descriptors to predict the physicochemical properties and biological activities of compounds. nih.gov This approach can be used to classify organochlorine compounds based on their mass spectra, aiding in the identification of new pollutants without reference standards. nih.gov

Future research will benefit from the continued synergy of these methods to predict degradation pathways, understand reaction mechanisms, and guide the synthesis of new derivatives with desired properties.

| Methodology | Application in this compound Research | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of photodegradation products. | arxiv.orgresearchgate.net |

| UV-Absorption Spectroscopy | Studying physicochemical properties and photodegradation kinetics. | conicet.gov.ar |

| Density Functional Theory (DFT) | Calculating thermodynamic favorability and reactivity for reactions like chlorination. | arxiv.orgresearchgate.net |

| QSPR/QSAR | Predicting properties and classifying related organochlorine compounds. | nih.gov |

Potential in Agricultural and Environmental Sciences

The inherent properties of the cinnamic acid family suggest potential applications and areas of study for this compound in both agriculture and environmental science.

Agricultural Sciences: Cinnamic acids are known to function as plant growth regulators and are involved in plant-environment interactions, including defense against herbivores and protection from UV radiation. conicet.gov.ar While the specific role of this compound in plants is not well-defined, its structural similarity to other bioactive cinnamic acids, such as ferulic and coumaric acid, suggests it could be investigated for similar roles. conicet.gov.ar Furthermore, the demonstrated antifungal properties of related cinnamic acid derivatives point towards a potential application in plant protection as a novel antifungal agent. nih.gov

Environmental Sciences: The presence of chlorine and a methoxy (B1213986) group on the aromatic ring makes this compound a subject of interest in environmental studies, particularly concerning the fate of organic pollutants. Research has focused on its formation as a photodegradation by-product of more complex molecules, such as the UV filter 2-ethylhexyl 4-methoxycinnamate (EHMC). arxiv.orgresearchgate.netresearchgate.netnih.gov

Studies have shown that in the presence of UV light and chlorinating agents (like those found in swimming pools), EHMC can degrade to form chlorinated derivatives, including this compound and 3,5-dichloro-4-methoxycinnamic acid. arxiv.orgresearchgate.netresearchgate.net Understanding these transformation pathways is crucial for assessing the environmental impact of common consumer products. nih.gov Future research will likely focus on:

The complete degradation pathway of this compound in various environmental conditions.

Its potential persistence, mobility, and ecotoxicity in aquatic systems.

Its use as a marker compound for the degradation of larger, commercially used chemicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.